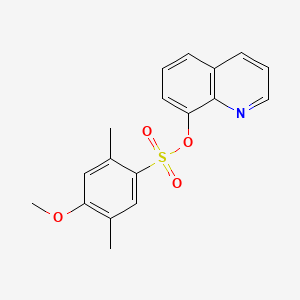

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

Description

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a sulfonate ester derivative of 8-hydroxyquinoline, featuring a substituted benzene sulfonate group. The compound’s structure includes a quinoline core linked to a sulfonate ester moiety with 4-methoxy and 2,5-dimethyl substituents on the benzene ring. This substitution pattern confers unique steric and electronic properties, making it relevant in organic synthesis, particularly as a protecting group or electrophilic intermediate. Its synthesis typically involves the reaction of 8-hydroxyquinoline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The compound’s crystallinity and stability are influenced by the electron-donating methoxy and methyl groups, which moderate the sulfonate’s leaving-group ability compared to simpler sulfonate esters .

Properties

IUPAC Name |

quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQULOBPCJFSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methoxy-2,5-dimethylbenzene with chlorosulfonic acid, followed by the reaction with quinolin-8-ol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and benzene derivatives, depending on the reagents used.

Scientific Research Applications

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the sulfonate group may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to increased cellular uptake and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-yl sulfonate derivatives are widely studied for their reactivity and applications in cross-coupling reactions, catalysis, and medicinal chemistry. Below is a systematic comparison with structurally analogous compounds:

Quinolin-8-yl Trifluoromethanesulfonate (Triflate)

- Structure : Features a trifluoromethanesulfonate (CF₃SO₃⁻) group instead of the substituted benzene sulfonate.

- Reactivity : The triflate group is a superior leaving group due to the strong electron-withdrawing effect of the CF₃ moiety, enabling faster nucleophilic substitution or transition-metal-catalyzed reactions.

- Stability : Less stable under ambient conditions compared to the target compound, as the triflate group is prone to hydrolysis.

- Applications : Preferred in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) where high leaving-group aptitude is critical .

Quinolin-8-yl Tosylate (Toluenesulfonate)

- Structure : Contains a toluenesulfonate (CH₃C₆H₄SO₃⁻) group.

- Reactivity : Moderate leaving-group ability, slower in reactions compared to triflates but more reactive than the 4-methoxy-2,5-dimethyl-substituted derivative.

- Solubility : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the unsubstituted toluene ring.

- Thermal Stability : More thermally stable than triflates but less than the target compound due to the absence of electron-donating substituents.

Quinolin-8-yl Methanesulfonate (Mesylate)

- Structure: Methanesulfonate (CH₃SO₃⁻) group attached to the quinoline core.

- Reactivity : Poor leaving-group ability relative to both triflates and the target compound, limiting utility in high-energy reactions.

- Stability : Highly stable under acidic and basic conditions, making it suitable for prolonged storage.

- Applications: Used in contexts where slow, controlled release of the quinolin-8-yl group is required.

Comparative Data Table

Research Findings and Key Insights

- Electronic Effects : The 4-methoxy and 2,5-dimethyl groups on the benzene ring donate electron density to the sulfonate group, reducing its leaving-group ability compared to triflates. This makes the target compound less reactive but more selective in reactions requiring mild conditions .

- Steric Hindrance : The dimethyl substituents introduce steric bulk, which can hinder nucleophilic attack or metal coordination, further moderating reactivity.

- Crystallographic Utility: The compound’s high crystallinity, attributed to its planar quinoline core and substituted sulfonate group, facilitates structural analysis via X-ray diffraction. Software like SHELX has been instrumental in refining such structures .

Biological Activity

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety and various substituents, contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The structure includes:

- Quinoline moiety : Imparts significant biological activity.

- Sulfonate group : Enhances solubility and reactivity.

- Methoxy and dimethyl substitutions : Modify the electronic properties and steric hindrance, influencing biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

-

Mechanism of Action :

- The compound exhibits cytotoxicity by inducing apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

- It has been shown to block the cell cycle at the G2/M phase, leading to decreased mitochondrial membrane potential and increased apoptosis markers.

- Case Study :

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown activity against various bacterial strains.

-

Testing Methodology :

- Standardized disk diffusion methods were employed to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) assays were conducted to determine the effectiveness of the compound at different concentrations.

-

Findings :

- The compound exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinolin-8-yl benzene-1-sulfonate | Lacks methoxy and dimethyl groups | Different chemical properties |

| 4-Methoxy-2,5-dimethylbenzene-1-sulfonate | No quinoline moiety | Limited medicinal applications |

| Quinolin-8-yl 4-methoxybenzene-1-sulfonate | Similar structure but lacks dimethyl substitutions | Varies in biological activity |

The presence of both the quinoline moiety and sulfonate group in this compound enhances its biological activity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.